

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-hydroxy-N,N-dimethylbutanamide.

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Compound of Interest

Compound Name: 4-hydroxy-N,N-dimethylbutanamide

Cat. No.: B2502189

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An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **4-hydroxy-N,N-dimethylbutanamide**

For researchers, scientists, and professionals in drug development, the accurate quantification of novel psychoactive substances and related compounds is critical. This document provides a detailed protocol for the analysis of **4-hydroxy-N,N-dimethylbutanamide** using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, a derivatization step is included to improve volatility and chromatographic performance.

Experimental Protocol

This protocol is adapted from established methods for the analysis of short-chain functionalized amides and similar polar compounds.

1. Sample Preparation

Samples, which could be from reaction mixtures, biological matrices, or formulated products, should be accurately weighed and dissolved in a suitable organic solvent such as methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte of interest.

2. Derivatization

To enhance the volatility of **4-hydroxy-N,N-dimethylbutanamide** for GC-MS analysis, the hydroxyl group is derivatized via silylation.

- Reagents:
 - N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
 - Pyridine (or other suitable solvent like acetonitrile)
- Procedure:
 - Pipette 100 μ L of the sample solution into a clean, dry autosampler vial.
 - Add 50 μ L of BSTFA + 1% TMCS and 50 μ L of pyridine.
 - Cap the vial tightly and vortex for 30 seconds.
 - Heat the vial at 70°C for 30 minutes in a heating block or oven.
 - Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

3. GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of the derivatized **4-hydroxy-N,N-dimethylbutanamide**.

Parameter	Condition
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
GC Column	HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Injection Mode	Split (50:1)
Injection Volume	1 μ L
Injector Temperature	260°C
Oven Temperature Program	Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Transfer Line Temperature	280°C
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary

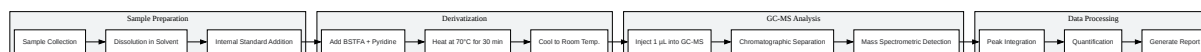
The following table summarizes the expected retention time and key mass spectral ions for the trimethylsilyl (TMS) derivative of **4-hydroxy-N,N-dimethylbutanamide**. These values are predictive and may vary based on the specific instrumentation and conditions used.

Analyte	Expected Retention Time (min)	Quantification Ion (m/z)	Qualifier Ion(s) (m/z)
4-hydroxy-N,N-dimethylbutanamide-TMS	~10.5	116	73, 100, 189

Note: The quantification ion (m/z 116) likely corresponds to the fragment $[\text{CH}_2=\text{CH}-\text{C}(\text{O})\text{N}(\text{CH}_3)_2]^+$, a stable fragment. Qualifier ions are used for confirmation of the analyte's identity.

Experimental Workflow Visualization

The diagram below illustrates the complete workflow for the GC-MS analysis of **4-hydroxy-N,N-dimethylbutanamide**.



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Caption: Experimental workflow for the GC-MS analysis of **4-hydroxy-N,N-dimethylbutanamide**.

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